Lonafarnib metabolite A Lonafarnib metabolite A
Brand Name: Vulcanchem
CAS No.: 817202-01-0
VCID: VC17974253
InChI: InChI=1S/C27H31Br2ClN4O3/c28-19-11-18-2-1-17-12-20(30)13-21(29)24(17)25(26(18)32-14-19)16-4-6-33(7-5-16)22(35)9-15-3-8-34(27(31)37)23(36)10-15/h11-16,23,25,36H,1-10H2,(H2,31,37)/t15?,23?,25-/m1/s1
SMILES:
Molecular Formula: C27H31Br2ClN4O3
Molecular Weight: 654.8 g/mol

Lonafarnib metabolite A

CAS No.: 817202-01-0

Cat. No.: VC17974253

Molecular Formula: C27H31Br2ClN4O3

Molecular Weight: 654.8 g/mol

* For research use only. Not for human or veterinary use.

Lonafarnib metabolite A - 817202-01-0

Specification

CAS No. 817202-01-0
Molecular Formula C27H31Br2ClN4O3
Molecular Weight 654.8 g/mol
IUPAC Name 4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]-2-hydroxypiperidine-1-carboxamide
Standard InChI InChI=1S/C27H31Br2ClN4O3/c28-19-11-18-2-1-17-12-20(30)13-21(29)24(17)25(26(18)32-14-19)16-4-6-33(7-5-16)22(35)9-15-3-8-34(27(31)37)23(36)10-15/h11-16,23,25,36H,1-10H2,(H2,31,37)/t15?,23?,25-/m1/s1
Standard InChI Key VBSBBUQCVIVHQU-HLWXRLHASA-N
Isomeric SMILES C1CN(CCC1[C@@H]2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C(C5)O)C(=O)N
Canonical SMILES C1CN(CCC1C2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C(C5)O)C(=O)N

Introduction

Chemical Identity and Structural Features

Lonafarnib metabolite A (IUPAC name: 4-(2-(4-((11R)-3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinyl)-2-oxoethyl)-2-hydroxy-1-piperidinecarboxamide) is characterized by a molecular formula of C27H31Br2ClN4O3\text{C}_{27}\text{H}_{31}\text{Br}_2\text{ClN}_4\text{O}_3 and a molecular weight of 654.8 g/mol . The compound’s structure includes a hydroxyl group at the 2-position of the piperidine ring, distinguishing it from the parent drug (Fig. 1) .

Table 1: Key Chemical Properties of Lonafarnib Metabolite A

PropertyValue
Molecular FormulaC27H31Br2ClN4O3\text{C}_{27}\text{H}_{31}\text{Br}_2\text{ClN}_4\text{O}_3
Molecular Weight654.8 g/mol
CAS Registry Number817202-01-0
UNII IdentifierJ8HBS2S2PW
SMILESOC1C(NC(=O)CC(=O)N2CCC(CC2)C3C4C=CC=C(C5=C3C=CC(=C5Cl)Br)Br)CCCN1

The hydroxylation enhances metabolite A’s polarity compared to lonafarnib, influencing its distribution and excretion .

Pharmacokinetic Profile

Lonafarnib undergoes extensive hepatic metabolism primarily via CYP3A4, with minor contributions from CYP1A2, CYP2C8, and CYP2C19 . Metabolite A accounts for approximately 15% of total plasma radioactivity following lonafarnib administration, indicating significant systemic exposure . Key pharmacokinetic parameters include:

Table 2: Pharmacokinetic Parameters of Lonafarnib Metabolite A

ParameterValue (Mean ± SD)
Plasma Half-Life (t₁/₂)4–6 hours
Time to Peak (tₘₐₓ)2–4 hours
Renal Excretion<1% of administered dose
Primary Metabolic PathwayHydroxylation

In healthy subjects, metabolite A reaches peak plasma concentrations (CmaxC_{\text{max}}) of 1777 ± 1083 ng/mL following a 115 mg/m² lonafarnib dose . Co-administration with high-fat meals reduces CmaxC_{\text{max}} by 55%, underscoring the impact of dietary factors on bioavailability .

Analytical Characterization

Structural elucidation of metabolite A relies on tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. The metabolite’s fragmentation pattern includes characteristic ions at m/z 654.0451 (M+H⁺) and 656.0432 (M+H⁺+2), consistent with bromine isotope signatures . Proton NMR reveals a downfield shift at δ 4.2 ppm, confirming hydroxylation at the piperidine ring .

Toxicological Considerations

Metabolite A’s safety profile parallels lonafarnib, with diarrhea, fatigue, and nausea being the most common adverse events . No metabolite-specific toxicity has been reported, though prolonged exposure in HGPS patients correlates with reduced progerin accumulation and improved cardiovascular outcomes . Renal excretion is negligible (<1%), minimizing nephrotoxic risk .

Clinical and Therapeutic Implications

The FDA approval of lonafarnib in 2020 marked a breakthrough for progeria treatment, with metabolite A playing a supportive role in sustained FTase inhibition . Clinical trials demonstrate a 2.5-year survival benefit in HGPS patients, partially attributable to metabolite-mediated effects . Future research should quantify metabolite A’s contribution to efficacy and explore dose optimization strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator